molecular formula C15H15BrN2O2 B7754868 MFCD02972653

MFCD02972653

Cat. No.: B7754868
M. Wt: 335.20 g/mol
InChI Key: TVYQUTVMCNDNOP-UHFFFAOYSA-N
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Description

MFCD02972653 is a bromo-chloro-phenyl boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural framework includes a boronic acid group (-B(OH)₂) attached to a substituted aromatic ring containing bromine and chlorine atoms. The compound exhibits blood-brain barrier (BBB) permeability, making it pharmacologically relevant for central nervous system (CNS)-targeted applications. Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran (THF)/water solvent system at 75°C .

Properties

IUPAC Name

4-(4-bromophenyl)-1-methyl-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-18-11-3-2-4-12(19)13(11)14(17-15(18)20)9-5-7-10(16)8-6-9/h5-8,14H,2-4H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYQUTVMCNDNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Br)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

“MFCD02972653” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions of “this compound” are facilitated by various reagents and conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

“MFCD02972653” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “MFCD02972653” involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This can lead to changes in cellular processes, signaling pathways, and physiological responses .

Comparison with Similar Compounds

(3-Bromo-5-chlorophenyl)boronic acid

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • LogP (XLOGP3): 2.15
    • Solubility: 0.24 mg/mL
    • BBB Permeability: Yes
    • Bioavailability Score: 0.55
  • Synthesis : Similar to MFCD02972653, utilizing Suzuki-Miyaura coupling with palladium catalysts .

(6-Bromo-2,3-dichlorophenyl)boronic acid

  • Molecular Formula : C₆H₄BBrCl₂O₂
  • Molecular Weight : 269.26 g/mol
  • Key Properties: LogP (XLOGP3): 2.78 Solubility: 0.18 mg/mL BBB Permeability: No Bioavailability Score: 0.48
  • Synthesis : Requires additional chlorination steps, increasing synthetic complexity .

Comparative Analysis

Table 1: Physicochemical and Pharmacological Properties

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.27 g/mol 269.26 g/mol
LogP (XLOGP3) 2.15 2.15 2.78
Solubility 0.24 mg/mL 0.24 mg/mL 0.18 mg/mL
BBB Permeability Yes Yes No
CYP Inhibition No No Yes (CYP2D6)
Synthetic Accessibility 2.07 2.07 3.12

Key Differences:

Substituent Effects : The position and number of halogen atoms (Br, Cl) influence logP and solubility. The dichloro-substituted analogue exhibits higher hydrophobicity (logP = 2.78) but reduced solubility .

Bioactivity: this compound and its mono-halogenated analogue show BBB permeability, whereas the dihalogenated variant lacks this property, likely due to increased molecular bulk .

Synthetic Complexity : Additional chlorination steps in (6-Bromo-2,3-dichlorophenyl)boronic acid raise synthetic accessibility scores, indicating higher difficulty .

Functional Comparison with Non-Boronic Acid Analogues

Example: 4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1)

  • Molecular Formula : C₇H₅BrClO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • LogP (XLOGP3): 2.45
    • Solubility: 0.687 mg/mL
    • Bioavailability Score: 0.55
  • Application : Primarily used as an intermediate in agrochemical synthesis, lacking boronic acid reactivity for cross-coupling reactions .

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The boronic acid group in this compound enables Suzuki-Miyaura cross-coupling, a critical reaction in drug discovery. Halogen positioning optimizes both reactivity and pharmacokinetic profiles .
  • Industrial Relevance : The compound’s synthetic accessibility (score = 2.07) makes it cost-effective for large-scale production compared to analogues .

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